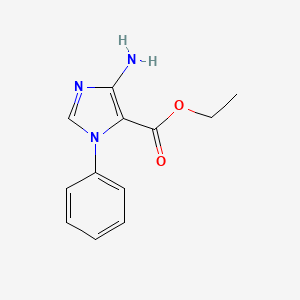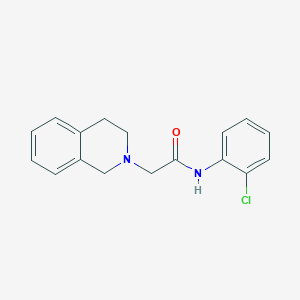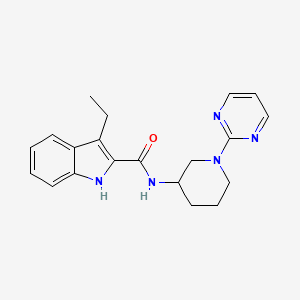![molecular formula C19H21N3O2S B6076417 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE](/img/structure/B6076417.png)
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound under basic conditions.
Attachment of the Phenylacetamide Moiety: The final step involves coupling the sulfanyl-benzimidazole intermediate with 2-(propan-2-yloxy)phenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylacetamide moiety, potentially converting it to an alcohol.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance binding affinity through additional interactions, while the phenylacetamide moiety can contribute to the overall stability and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1H-BENZIMIDAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE
- 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(METHOXY)PHENYL]ACETAMIDE
Uniqueness
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability compared to similar compounds.
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)24-17-11-7-5-9-15(17)20-18(23)12-25-19-21-14-8-4-6-10-16(14)22(19)3/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEBIWZPMMXZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)
![3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6076348.png)


![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6076360.png)
![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)
![3-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole](/img/structure/B6076374.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6076388.png)
![2-[[4-(4-methoxyphenyl)-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B6076396.png)
![3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6076397.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B6076401.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}propanamide](/img/structure/B6076421.png)
![(4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B6076422.png)
